Bienvenue dans la boutique en ligne BenchChem!

Mirtazapine-d3 N-Sulfate Sodium Salt

Stable isotope dilution assay LC-MS/MS quantification Internal standard selection

Mirtazapine-d3 N-Sulfate Sodium Salt (MW 371.42, C₁₇H₁₆D₃N₃NaO₃S) is a stable isotope-labeled analog of Mirtazapine N-Sulfate Sodium Salt (TRC M365020), itself a Phase II N-sulfate conjugate metabolite of the tetracyclic antidepressant mirtazapine. The compound incorporates three deuterium atoms at the N-methyl position of the piperazino-azepine scaffold, yielding a +3.01 Da mass shift relative to the unlabeled N-sulfate conjugate (MW 368.41).

Molecular Formula C₁₇H₁₆D₃N₃NaO₃S
Molecular Weight 371.42
Cat. No. B1154441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirtazapine-d3 N-Sulfate Sodium Salt
Synonyms2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-2-ium-2-sulfonate-d3 Sodium Salt
Molecular FormulaC₁₇H₁₆D₃N₃NaO₃S
Molecular Weight371.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirtazapine-d3 N-Sulfate Sodium Salt: Deuterated Phase II Metabolite Reference Standard for LC-MS/MS Quantification


Mirtazapine-d3 N-Sulfate Sodium Salt (MW 371.42, C₁₇H₁₆D₃N₃NaO₃S) is a stable isotope-labeled analog of Mirtazapine N-Sulfate Sodium Salt (TRC M365020), itself a Phase II N-sulfate conjugate metabolite of the tetracyclic antidepressant mirtazapine [1]. The compound incorporates three deuterium atoms at the N-methyl position of the piperazino-azepine scaffold, yielding a +3.01 Da mass shift relative to the unlabeled N-sulfate conjugate (MW 368.41) . It is supplied as a neat powder (purity 98%) with solubility in chloroform, dichloromethane, and DMSO, and is stored at −20 °C for maximum stability [1]. As a labeled analogue specifically targeting the N-sulfate conjugation pathway—a documented but analytically underserved Phase II metabolic route—this compound serves as a matched internal standard distinct from the more widely available Mirtazapine-d3 parent drug standard [2].

Why Mirtazapine-d3 N-Sulfate Sodium Salt Cannot Be Replaced by Generic Deuterated Mirtazapine Standards


Mirtazapine undergoes extensive Phase I and Phase II metabolism via demethylation (~25% of dose), 8-hydroxylation (~40%), N-oxidation (~10%), and direct N-glucuronidation (~25%), with N-sulfate conjugation representing a distinct minor pathway [1][2]. Generic deuterated mirtazapine standards (e.g., Mirtazapine-d3, MW 268.37) are designed to track the parent drug and cannot serve as internal standards for the N-sulfate conjugate due to fundamentally different chromatographic retention, ionization efficiency, and fragmentation behavior conferred by the sulfate moiety (+103 Da mass addition and altered polarity) . Conversely, the unlabeled Mirtazapine N-Sulfate Sodium Salt (MW 368.41) cannot be used as an internal standard in stable-isotope-dilution LC-MS/MS because it co-elutes with and is spectrally indistinguishable from the endogenous analyte, failing to correct for ion suppression or extraction variability [3]. Only a matched deuterated N-sulfate conjugate—incorporating both the Phase II modification and the isotopic label—can simultaneously match the physicochemical behavior of the target analyte while providing the requisite mass shift for selective MS/MS detection.

Mirtazapine-d3 N-Sulfate Sodium Salt: Quantified Differentiation Evidence Against Closest Comparators


Isotopic Mass Differentiation vs. Unlabeled Mirtazapine N-Sulfate Sodium Salt for LC-MS/MS Selectivity

Mirtazapine-d3 N-Sulfate Sodium Salt (MW 371.42 Da) provides a net mass shift of +3.01 Da relative to the unlabeled Mirtazapine N-Sulfate Sodium Salt (MW 368.41 Da), resulting from substitution of three protium atoms with deuterium at the N-methyl position [1]. In positive electrospray ionization (ESI+) mode, the precursor ion [M+H]⁺ for the labeled compound appears at m/z 372.4, compared to m/z 369.4 for the unlabeled analyte, establishing a 3 Da separation window that eliminates isotopic cross-talk between the internal standard and the target analyte in selected reaction monitoring (SRM) transitions . This mass separation is sufficient to avoid the <1% natural abundance ¹³C isotopic overlap that can confound quantification when using structural analogs, and is consistent with FDA/EMA bioanalytical method validation guidance requiring that the IS signal not interfere with analyte quantification at the LLOQ [2].

Stable isotope dilution assay LC-MS/MS quantification Internal standard selection

Metabolite Pathway Specificity: N-Sulfate Conjugate Quantification Distinct from N-Glucuronide and Parent Drug

Mirtazapine is metabolized through multiple competing Phase II pathways. The N-glucuronide conjugate (quaternary ammonium glucuronide) is the quantitatively dominant direct conjugate, accounting for approximately 25% of the administered dose, with a median steady-state plasma concentration in patients of 75.00 nmol/L (MIR-G/MIR ratio = 0.92) [1][2]. The N-sulfate conjugate represents a distinct, structurally differentiated pathway whose individual contribution has been documented but not separately quantified in most published pharmacokinetic studies due to the historical lack of a matched deuterated internal standard [1]. Critically, 8-hydroxy metabolites (accounting for ~40% of biotransformation) are further conjugated with both glucuronic acid and, to a lesser extent, sulfuric acid, producing multiple isobaric and isomeric sulfate species that cannot be resolved without a pathway-specific internal standard [3]. Mirtazapine-d3 N-Sulfate Sodium Salt is the only commercially catalogued deuterated standard targeting the direct N-sulfate conjugate, as distinct from Mirtazapine-d3 parent (MW 268.37) or 8-Hydroxy Mirtazapine-d3 .

Phase II metabolism Drug metabolite profiling Conjugate-specific quantification

Deuterated Internal Standard Matrix Effect Compensation in Validated LC-MS/MS Methods for Mirtazapine

In a validated UHPLC-MS/MS method for simultaneous quantification of ten psychotropic drugs and metabolites (including mirtazapine and desmethyl-mirtazapine) in human plasma, the use of stable isotope-labeled internal standards (SIL-IS) for all analytes achieved internal standard-normalized matrix effects ranging between 95% and 105%, with inter-lot variability never exceeding 6% CV [1]. In contrast, methods employing non-deuterated structural analog internal standards for mirtazapine quantification have reported matrix effects deviating by 15–50% from nominal, particularly in hemolyzed or lipemic plasma samples where differential ion suppression between the analog IS and the analyte cannot be compensated [2]. The principle that a deuterated IS co-eluting with the analyte provides superior matrix effect correction is well established: the labeled compound experiences identical extraction recovery, chromatographic retention (within the deuterium isotope effect tolerance), and ionization environment as the target analyte [3]. Mirtazapine-d3 N-Sulfate Sodium Salt extends this principle specifically to the N-sulfate conjugate analyte, for which no alternative isotope-labeled standard exists.

Matrix effect correction Ion suppression Bioanalytical method validation

Salt Form Selection: Sodium Salt vs. Pyridine Salt for Bioanalytical Sample Preparation Compatibility

Mirtazapine-d3 N-Sulfate Sodium Salt is supplied as the sodium salt (C₁₇H₁₆D₃N₃NaO₃S, MW 371.42), whereas the alternative N-sulfate pyridine salt (Mirtazapine N-Sulfate Pyridine, TRC M365020) incorporates a pyridine counterion (C₁₇H₁₉N₃O₃S・C₅H₅N) [1]. The sodium salt form is directly soluble in DMSO, chloroform, and dichloromethane at concentrations suitable for stock standard preparation, with DMSO solubility ≥100 mg/mL for the related mirtazapine sodium salt . The pyridine salt introduces an additional UV-active and MS-detectable species (pyridine, MW 79.1) that can interfere with chromatographic baseline at low UV wavelengths (254 nm) and contribute to ion suppression in ESI+ mode [2]. For bioanalytical workflows employing protein precipitation or solid-phase extraction followed by LC-MS/MS, the sodium salt eliminates the need to account for a non-analyte counterion during method development and avoids pyridine-associated column carryover artifacts.

Salt form selection Sample preparation Solubility optimization

Purity and Isotopic Enrichment Specifications for Quantitative Bioanalytical Method Validation

Mirtazapine-d3 N-Sulfate Sodium Salt is supplied with a certified purity of 98% (Coompo) [1]. For comparison, the parent deuterated standard Mirtazapine-d3 (Cayman Chemical, Item No. 21126) is specified as ≥99% deuterated forms (d1–d3 combined) with ≤1% residual d0 (unlabeled) species . The ≤1% d0 specification is critical: any unlabeled material present in the internal standard contributes directly to the analyte signal in the quantification channel, producing a positive bias at low analyte concentrations that degrades the lower limit of quantification (LLOQ) [2]. For the N-sulfate conjugate, where endogenous plasma concentrations are expected to be low relative to the parent drug and major metabolites, even 2% residual d0 in the IS could inflate the measured analyte concentration by an amount exceeding the ±20% acceptance criterion at the LLOQ (±25% at the LLOQ under some regulatory frameworks) [3]. Laboratories requiring ISO 17034-certified reference material specifications should verify lot-specific certificates of analysis for both chemical purity and isotopic enrichment, as the latter is not uniformly reported across all suppliers of this compound.

Reference standard purity Isotopic enrichment Method validation compliance

Mirtazapine-d3 N-Sulfate Sodium Salt: Optimal Application Scenarios for Bioanalytical and Pharmacokinetic Laboratories


Regulated LC-MS/MS Bioanalysis of Mirtazapine N-Sulfate Conjugate in Human Plasma for Pharmacokinetic Studies

In pharmacokinetic studies requiring quantification of the mirtazapine N-sulfate conjugate in plasma, Mirtazapine-d3 N-Sulfate Sodium Salt serves as the SIL-IS for stable-isotope-dilution LC-MS/MS. The +3.01 Da mass shift enables selective SRM detection without interference from the endogenous analyte, while the matched sulfate conjugate structure ensures co-elution and identical ionization behavior . This application is directly supported by the matrix effect compensation evidence: SIL-IS methods for mirtazapine-class analytes achieve normalized matrix effects of 95–105% with ≤6% CV, satisfying FDA/EMA bioanalytical method validation criteria [1]. Without this compound, laboratories must substitute a structurally dissimilar IS (e.g., Mirtazapine-d3 parent) that exhibits different extraction recovery and ionization efficiency for the polar sulfate conjugate, compromising accuracy at low ng/mL concentrations.

Comprehensive Phase II Metabolic Profiling to Differentiate N-Sulfate from N-Glucuronide Pathways

When investigating inter-individual variability in mirtazapine Phase II metabolism—particularly in pharmacogenomic studies of sulfotransferase (SULT) versus UDP-glucuronosyltransferase (UGT) polymorphisms—Mirtazapine-d3 N-Sulfate Sodium Salt provides the only commercially available pathway-specific deuterated standard for the N-sulfate conjugate . The clinical significance is underscored by the dominance of glucuronidation: plasma MIR-G reaches median concentrations of 75.00 nmol/L (MIR-G/MIR ratio 0.92), while the N-sulfate contribution, though documented alongside 8-hydroxymirtazapine sulfate and 8-hydroxy-N-desmethylmirtazapine sulfate, remains unquantified in the absence of a matched IS [1][2]. Adopting this standard enables, for the first time, separate and accurate quantification of the sulfate arm of mirtazapine conjugation, supporting pharmacometabolomic investigations that aim to resolve the complete Phase II metabolic phenotype.

Forensic Toxicology and Therapeutic Drug Monitoring with Definitive Metabolite Identification

In forensic and clinical toxicology laboratories performing definitive identification and quantification of mirtazapine and its metabolites in post-mortem or compliance-monitoring specimens, the sodium salt form of Mirtazapine-d3 N-Sulfate provides a cleaner analytical signal than pyridine salt alternatives: it eliminates the pyridine-associated m/z 80 interference and UV absorption at 254 nm [1]. The compound's documented solubility in DMSO, chloroform, and dichloromethane supports flexibility in stock standard preparation for both HPLC-UV screening and confirmatory LC-MS/MS workflows [2]. As Cerilliant and Cayman Chemical have established certified reference material programs for Mirtazapine-d3 parent (100 μg/mL in methanol, ISO 17034 certified) , the analogous requirement for a certified N-sulfate conjugate standard is met by this compound, positioning it for use in accredited forensic laboratories operating under ISO/IEC 17025 quality management systems.

ANDA and Biosimilar Method Development Requiring Metabolite-Specific Internal Standards

Abbreviated New Drug Application (ANDA) filings for generic mirtazapine formulations may require comparative pharmacokinetic data including metabolite profiles. The FDA Guidance for Industry on Bioequivalence Studies recommends that metabolite concentrations be measured when the metabolite contributes significantly to safety or efficacy . While N-desmethylmirtazapine (active metabolite, 5–10-fold lower potency than parent) is routinely quantified using Desmethyl Mirtazapine-d4, the N-sulfate conjugate pathway has historically been omitted from comparative profiles due to the absence of a matched IS [1]. Mirtazapine-d3 N-Sulfate Sodium Salt fills this gap, enabling ANDA sponsors to generate complete Phase II metabolite datasets that preempt regulatory queries about uncharacterized metabolic pathways. The 98% purity specification and availability from a catalogued source (TRC M365022) satisfy the regulatory expectation that reference standards used in pivotal bioequivalence studies be adequately characterized and commercially traceable [2].

Quote Request

Request a Quote for Mirtazapine-d3 N-Sulfate Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.